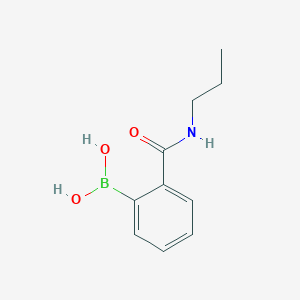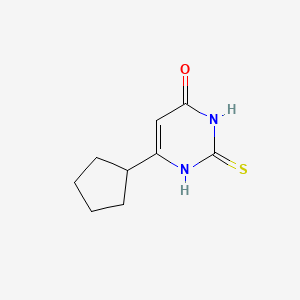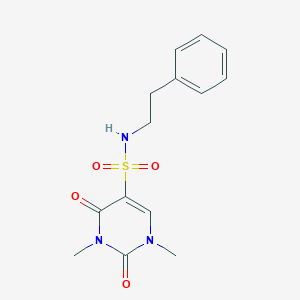
4-Methoxy-3,5-dinitroaniline
Overview
Description
4-Methoxy-3,5-dinitroaniline is an organic compound with the molecular formula C₇H₇N₃O₅ It is a derivative of aniline, characterized by the presence of methoxy and nitro groups on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methoxy-3,5-dinitroaniline can be synthesized through a nitration reaction of 4-methoxyaniline. The nitration process involves the introduction of nitro groups (-NO₂) into the aromatic ring. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as nitrating agents. The reaction is highly exothermic and requires careful temperature control to avoid over-nitration and decomposition of the product .
Industrial Production Methods: In industrial settings, the synthesis of this compound is often carried out in continuous-flow microreactor systems. This method offers advantages such as improved safety, selectivity, and efficiency compared to traditional batch processes. The continuous-flow approach allows for better control of reaction parameters and reduces the risk of hazardous conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3,5-dinitroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or manganese dioxide (MnO₂).
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), manganese dioxide (MnO₂), acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with a catalyst, sodium borohydride (NaBH₄), mild to moderate temperatures.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base or catalyst.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of 4-methoxy-3,5-diaminoaniline.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Methoxy-3,5-dinitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-methoxy-3,5-dinitroaniline involves its interaction with cellular components. In plants, it acts as a microtubule inhibitor, targeting tubulin proteins and disrupting cell division. This leads to the inhibition of root and shoot growth, making it effective as a herbicide . The compound forms a complex with tubulin, preventing the polymerization of microtubules necessary for cell division .
Comparison with Similar Compounds
- 2,4-Dinitroaniline
- 2,5-Dinitroaniline
- 2,6-Dinitroaniline
- 3,4-Dinitroaniline
- 3,5-Dinitroaniline
Comparison: 4-Methoxy-3,5-dinitroaniline is unique due to the presence of a methoxy group, which influences its chemical reactivity and biological activity. Compared to other dinitroaniline derivatives, it may exhibit different solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
4-methoxy-3,5-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAEULYDDSWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Boronic acid, B-[2-fluoro-4-[[(2-hydroxyethyl)amino]carbonyl]phenyl]-](/img/structure/B3291887.png)





![3-Bromo-7-hydroxypyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B3291951.png)


![[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3291966.png)

